An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine and its Hydrobromide Salt
An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine and its Hydrobromide Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Bromoethyl)pyrrolidine and its hydrobromide salt, compounds of significant interest in synthetic organic chemistry and drug discovery. The document details their structural and physicochemical characteristics, reactivity, and established applications as versatile building blocks for the introduction of the 2-pyrrolidinoethyl moiety. Key experimental protocols for its use in N-alkylation reactions are presented, alongside a discussion of its role in the synthesis of pharmaceutically active molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
1-(2-Bromoethyl)pyrrolidine is a cyclic secondary amine derivative that serves as a crucial synthetic intermediate. The presence of a reactive bromoethyl group attached to the pyrrolidine nitrogen makes it a potent alkylating agent, enabling the facile introduction of the pyrrolidinoethyl fragment into a wide array of molecules. The pyrrolidine ring itself is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as increased solubility and metabolic stability, as well as to introduce specific stereochemical features.
This compound is most commonly available and handled as its hydrobromide salt, which offers enhanced stability and ease of handling compared to the free base. The hydrobromide salt is a stable, solid material, whereas the free base is a liquid. This guide will cover the properties and applications of both the free base and its hydrobromide salt.
Physicochemical Properties
The physical and chemical properties of 1-(2-Bromoethyl)pyrrolidine and its hydrobromide salt are summarized in the tables below. These tables provide a quick reference for key quantitative data.
1-(2-Bromoethyl)pyrrolidine (Free Base)
| Property | Value | Reference(s) |
| CAS Number | 54035-94-8 | [1][2] |
| Molecular Formula | C₆H₁₂BrN | [1][2][3] |
| Molecular Weight | 178.07 g/mol | [1][2][3] |
| Appearance | Liquid | |
| Boiling Point | 188.2 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Melting Point | Not available | [3] |
| Flash Point | 67.6 ± 22.6 °C | [3] |
| pKa (of conjugate acid) | 9.16 ± 0.20 (Predicted) | [2] |
| Solubility | Miscible with most organic solvents. | [4] |
1-(2-Bromoethyl)pyrrolidine Hydrobromide
| Property | Value | Reference(s) |
| CAS Number | 80819-91-6 | [5] |
| Molecular Formula | C₆H₁₃Br₂N | [5] |
| Molecular Weight | 258.98 g/mol | [5] |
| Appearance | Beige solid/powder | |
| Melting Point | 190-195 °C | |
| Solubility | Soluble in water. | |
| Storage | Sealed in a dry place at room temperature. |
Chemical Reactivity and Applications
The primary utility of 1-(2-bromoethyl)pyrrolidine lies in its reactivity as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the bromine is electron-deficient and readily attacked by nucleophiles, leading to the displacement of the bromide ion.
Nucleophilic Substitution Reactions
This is the most common reaction pathway for 1-(2-bromoethyl)pyrrolidine. It serves as an effective alkylating agent for a variety of nucleophiles, including:
-
Amines: To form substituted ethylenediamines.
-
Phenols and Alcohols: To form 2-pyrrolidinoethyl ethers.
-
Thiols: To form 2-pyrrolidinoethyl thioethers.
-
Carbanions and other Carbon Nucleophiles: To form new carbon-carbon bonds.
These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid that is formed as a byproduct. When using the hydrobromide salt of 1-(2-bromoethyl)pyrrolidine, an additional equivalent of base is required to deprotonate the pyrrolidinium ion to the free base before it can act as an alkylating agent.
Role in Drug Development
The pyrrolidine moiety is a key structural feature in many biologically active compounds. The introduction of a pyrrolidinoethyl group can modulate a molecule's pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties. For instance, derivatives of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized and evaluated as potential antipsychotic agents with potent antidopaminergic properties.[6] The pyrrolidine ring is a common structural element in drugs targeting the central nervous system.[6]
The logical workflow for the incorporation of the pyrrolidinoethyl group into a drug candidate is depicted below.
Experimental Protocols
The following is a representative experimental protocol for the N-alkylation of a secondary amine using 1-(2-bromoethyl)pyrrolidine hydrobromide. This protocol can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
General Protocol for N-Alkylation
Materials:
-
Secondary amine (1.0 eq.)
-
1-(2-Bromoethyl)pyrrolidine hydrobromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.5 eq.)
-
Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser or heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add a sufficient volume of anhydrous acetonitrile or DMF to dissolve the starting materials.
-
Add 1-(2-bromoethyl)pyrrolidine hydrobromide (1.1 eq.) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure N-alkylated product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
The experimental workflow for this N-alkylation reaction is visualized in the following diagram.
Safety and Handling
1-(2-Bromoethyl)pyrrolidine and its hydrobromide salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2-Bromoethyl)pyrrolidine and its hydrobromide salt are valuable and versatile reagents in organic synthesis, particularly for the introduction of the 2-pyrrolidinoethyl moiety. Their utility in the construction of complex molecules, including pharmaceutically active compounds, is well-established. This guide provides essential physicochemical data, insights into their reactivity, and practical experimental guidance to facilitate their effective use in a research and development setting.
References
- 1. 1-(2-BROMOETHYL)-PYRROLIDINE | 54035-94-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8 | Chemsrc [chemsrc.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
